ADB-FUBIATA, also known by its IUPAC name 2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]-3,3-dimethyl-butanamide, is a synthetic cannabinoid first identified in 2021. It is structurally related to ADB-FUBICA but features an extended amide linker group, which has implications for its pharmacological properties. Synthetic cannabinoids like ADB-FUBIATA are known to produce psychoactive effects similar to delta-9-tetrahydrocannabinol, the active component of cannabis. Despite its psychoactive potential, ADB-FUBIATA has been associated with adverse health effects, including fatalities, highlighting concerns regarding its safety and regulation .
ADB-FUBIATA is classified as a synthetic cannabinoid within the broader category of new psychoactive substances. It emerged in response to regulatory changes that restricted access to traditional cannabinoids, particularly in regions like China where legislation was enacted to control various synthetic cannabinoids but did not encompass compounds with modified structures like ADB-FUBIATA. The compound is not currently scheduled under United States law, which poses challenges for monitoring and regulation .
The synthesis of ADB-FUBIATA involves several chemical reactions that modify existing cannabinoid structures. While specific synthetic routes are not extensively documented in public literature, the general approach typically includes:
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are used to confirm the identity and purity of synthesized compounds .
ADB-FUBIATA has a complex molecular structure characterized by:
The structural modifications compared to its analogs include an extended amide linker, which influences its binding affinity and activity at cannabinoid receptors .
The chemical behavior of ADB-FUBIATA is primarily defined by its interactions with cannabinoid receptors:
These properties suggest a selective mechanism of action that could lead to varied psychoactive effects depending on dosage and individual physiology .
The mechanism of action for ADB-FUBIATA involves binding to cannabinoid receptors in the brain:
The specific pathways activated by ADB-FUBIATA remain less understood due to limited research on its pharmacodynamics .
ADB-FUBIATA presents several notable physical and chemical properties:
These properties influence both its detection in forensic applications and potential interactions within biological systems .
ADB-FUBIATA is primarily used in research settings for:
Due to its psychoactive properties, it serves as a subject for studies examining the risks associated with synthetic cannabinoids compared to traditional cannabis products .
ADB-FUBINACA (systematic name: N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) originated from legitimate pharmaceutical research. In 2009, Pfizer Inc. filed patent WO 2009/106980-A2 (later published as EP3564214A1) disclosing indazole-derived compounds as modulators of the cannabinoid system [8]. The patent specifically claimed the (S)-enantiomer of ADB-FUBINACA as a potent agonist of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with half-maximal effective concentration (EC~50~) values of 1.2 nM and 3.5 nM, respectively, in GTPγS functional assays [2] [8]. This represented a significant pharmacological advancement, as ADB-FUBINACA demonstrated approximately 140-fold greater potency at CB1 receptors compared to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of natural cannabis [1]. The compound’s design featured strategic molecular modifications: an indazole core for receptor binding stability, a 4-fluorobenzyl group for enhanced lipophilicity, and a tert-butyl substituent replacing the isopropyl group of its predecessor AB-FUBINACA to optimize receptor affinity [2] [9]. Despite its promising in vitro profile, ADB-FUBINACA never progressed to clinical development and was abandoned in Pfizer’s pipeline. The patent nevertheless provided detailed synthetic routes and pharmacological data that inadvertently facilitated its later emergence in illicit markets.
Table 1: Key Pharmaceutical Patent Information for ADB-FUBINACA
Patent Identifier | Filing Year | Assignee | Therapeutic Target | Key Claimed Activity |
---|---|---|---|---|
WO 2009/106980-A2 / EP3564214A1 | 2009 | Pfizer Inc. | CB1/CB2 receptors | Potent agonist (EC~50~ CB1: 1.2 nM; CB2: 3.5 nM) |
US 20100130525A1 | 2009 | Pfizer Inc. | Cannabinoid-mediated disorders | Treatment of pain, obesity, and nausea |
ADB-FUBINACA first appeared in recreational drug markets four years after its patent disclosure. In 2013, Japanese forensic laboratories identified the compound in herbal incense products seized in Tokyo and Osaka [2] [4]. Concurrently, Hungarian authorities detected ADB-FUBINACA in pills bearing a Facebook logo and in biological samples from users [1] [4]. This rapid geographical dispersion highlighted the compound’s appeal to illicit manufacturers: its synthesis avoided existing controlled substance regulations while delivering extreme potency. Early products were typically sold as "herbal smoking blends" or "legal highs," falsely marketed as natural alternatives to cannabis. Analytical characterization revealed that clandestine laboratories had optimized the synthesis of the pharmacologically active (S)-enantiomer, which constituted 96.8–98.2% of seized samples [1]. This enantiomeric purity was critical for maximizing psychoactive effects, as the (S)-configuration confers substantially higher CB1 receptor affinity (6.13-fold greater than the (R)-enantiomer) [1]. The transition from pharmaceutical candidate to drug of abuse was facilitated by online dissemination of synthetic protocols and the compound’s absence from international drug control schedules during this period.
ADB-FUBINACA rapidly evolved into one of the world’s most prevalent synthetic cannabinoids. By 2018, the United States Drug Enforcement Administration ranked it as the third-most-common synthetic cannabinoid in seized materials nationally [2]. This prominence was reflected in international seizure data:
Table 2: Global Seizure Prevalence of ADB-FUBINACA (2013–2019)
Region/Country | Time Period | Seizure Frequency | Market Position | Notable Formulations |
---|---|---|---|---|
New Zealand | 2017 | 24.5% of synthetic cannabinoid seizures | Second most prevalent | Herbal material (64% with para-fluorophenylpiperazine) |
United States | 2016–2018 | 22% (2016) to 51% (2017) of synthetic cannabinoid seizures | 1st–3rd most prevalent | Herbal blends, e-cigarette liquids |
European Union | 2013–2018 | Documented in 14 countries | Top 10 synthetic cannabinoid | "Legal high" sachets, tablets |
Japan | 2013–2015 | Early outbreak epicenter | Dominant 2013–2014 | Mixed with α-pyrrolidinopentiothiophenone |
New Zealand experienced particularly intense proliferation, with ADB-FUBINACA detected in 24.5% of all synthetic cannabinoid seizures in 2017, second only to AMB-FUBINACA [5]. Chemical analysis of 147 domestic seizures revealed concentrations ranging from <0.1 mg/g to 35.9 mg/g on plant material, with extreme intra-batch variability (relative standard deviations up to 68%) reflecting crude clandestine production methods [5]. This variability created significant overdose risks, as users could unknowingly consume highly concentrated portions. In the United States, ADB-FUBINACA dominated the synthetic cannabinoid market in 2017, accounting for over half of all seizures according to the Emerging Threat Report [2] [5]. European monitoring identified the compound in at least 14 countries, often mixed with other synthetic cannabinoids like 5F-ADB and AB-CHMINACA to enhance psychoactive effects [1] [4].
The recreational use trajectory of ADB-FUBINACA demonstrates distinct epidemic waves linked to regulatory interventions and market substitutions:
Initial Emergence Phase (2013–2015): Following its 2013 identification in Japan, ADB-FUBINACA spread through online distribution networks to Europe and North America. Its novelty and legal status fueled rapid adoption, particularly among incarcerated populations and marginalized communities seeking affordable intoxicants. The European Monitoring Centre for Drugs and Drug Addiction documented its presence in Hungary by 2013, with subsequent reports from Sweden and the United Kingdom [1] [4].
Peak Prevalence Phase (2016–2018): ADB-FUBINACA reached peak market penetration during this period. The United States observed 330% increases in synthetic cannabinoid-related poison control calls in early 2015, with ADB-FUBINACA implicated in multiple outbreaks [6] [9]. Anchorage, Alaska, documented 1,351 ambulance transports for adverse reactions between July 2015 and March 2016, with chemical analysis confirming ADB-FUBINACA in product samples [6]. New Zealand declared a public health emergency in 2017 when synthetic cannabinoids, predominantly ADB-FUBINACA and AMB-FUBINACA, contributed to over 45 deaths in Auckland alone [3] [5].
Decline and Substitution Phase (2019–present): International scheduling actions initiated market shifts. The United States Drug Enforcement Administration placed ADB-FUBINACA in Schedule I in 2017, followed by similar controls in Brazil (2019) and the European Union (2019) [2] [10]. China’s class-wide synthetic cannabinoid ban in 2021 further disrupted supply chains [7]. Consequently, ADB-FUBINACA prevalence decreased, with the Center for Forensic Science Research and Education reporting its displacement by newer analogs like MDMB-4en-PINACA and ADB-BINACA [7]. Brazil’s implementation of an online notification system enabled rapid scheduling of emerging analogs like ADB-FUBIATA within two months of detection, exemplifying adaptive regulatory responses to this evolving threat [10].
This temporal pattern illustrates the "cat-and-mouse" dynamic between drug control policies and clandestine chemistry: as regulatory pressures increase, manufacturers introduce structurally modified analogs to circumvent legal restrictions, perpetuating cycles of novel substance emergence.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: